

A Comparative Guide to Selective CK2 Inhibitors: A Validation Perspective

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Compound of Interest

Compound Name: *Velaresol*

Cat. No.: *B1683481*

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For researchers, scientists, and drug development professionals, the selective inhibition of protein kinase CK2 (formerly Casein Kinase II) presents a promising therapeutic strategy, particularly in oncology. CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival. This guide provides a comparative analysis of well-validated selective CK2 inhibitors, focusing on experimental data and methodologies crucial for their evaluation.

Initial searches for a selective CK2 inhibitor named "**Velaresol**" did not yield specific information in the public domain. Therefore, this guide will focus on two extensively studied and widely recognized selective CK2 inhibitors: CX-4945 (Silmitasertib) and SGC-CK2-1.

Quantitative Comparison of Inhibitor Potency and Selectivity

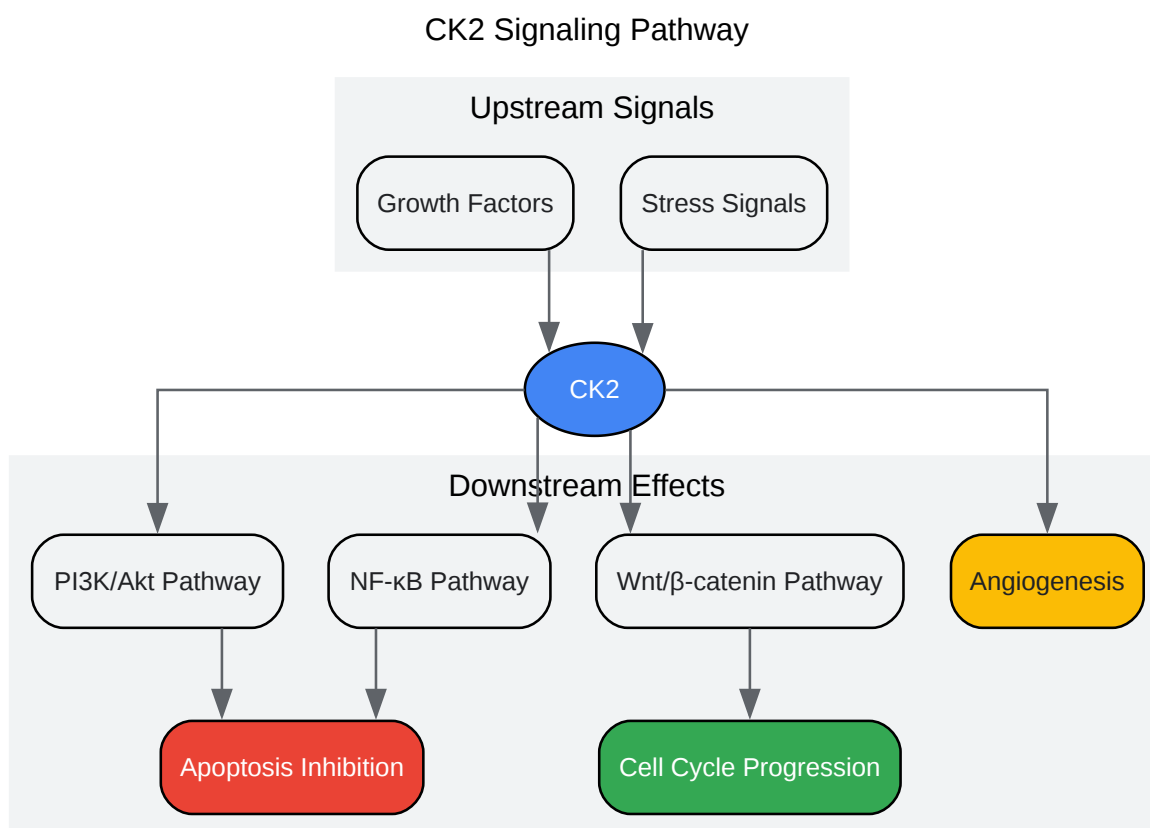
The potency and selectivity of a kinase inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro inhibitory activities of CX-4945 and SGC-CK2-1 against CK2 and other kinases.

Inhibitor	Target	IC50 / Ki	Off-Target Kinases of Note
CX-4945 (Silmitasertib)	CK2 α	IC50: 1 nM[1][2]	FLT3 (IC50: 35 nM), PIM1 (IC50: 46 nM), CDK1 (IC50: 56 nM) [3]
CK2 α'	IC50: 1 nM[1]		
CK2 holoenzyme	Ki: 0.38 nM[4]		
SGC-CK2-1	CK2 α (CSNK2A1)	IC50: 4.2-36 nM[5][6]	DYRK2 (IC50: 440 nM)[6]
CK2 α' (CSNK2A2)	IC50: 2.3-16 nM[5][6]		

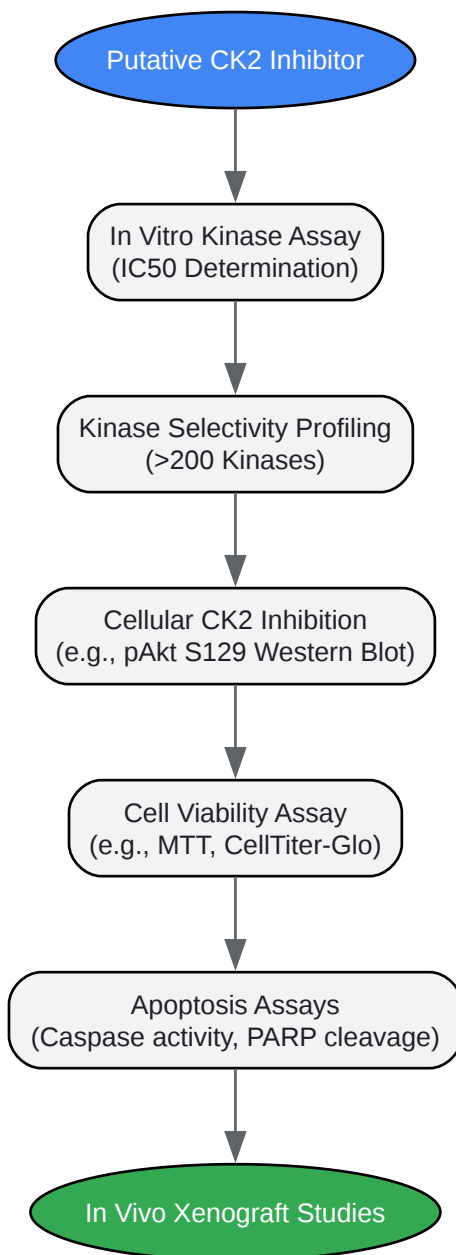
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The selectivity of an inhibitor is determined by comparing its potency against the intended target versus other kinases.

Signaling Pathway of CK2

Protein kinase CK2 is a constitutively active kinase that phosphorylates a vast number of substrates involved in various cellular processes. Its inhibition can impact multiple signaling pathways crucial for cancer cell survival and proliferation.



Workflow for CK2 Inhibitor Validation



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